1-Iodo-3-(3-phenylpropoxy)benzene
Overview
Description
1-Iodo-3-(3-phenylpropoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a phenylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(3-phenylpropoxy)benzene typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent like iodic acid or hydrogen peroxide. The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(3-phenylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
1-Iodo-3-(3-phenylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(3-phenylpropoxy)benzene involves its interaction with various molecular targets. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps. The compound’s reactivity is influenced by the electronic and steric effects of the phenylpropoxy group, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
1-Iodo-4-(3-phenylpropoxy)benzene: Similar structure but with the iodine atom in a different position.
1-Bromo-3-(3-phenylpropoxy)benzene: Bromine instead of iodine, affecting reactivity and reaction conditions.
1-Chloro-3-(3-phenylpropoxy)benzene: Chlorine substitution, leading to different chemical properties.
Uniqueness: 1-Iodo-3-(3-phenylpropoxy)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-iodo-3-(3-phenylpropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAZWJDOABUWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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